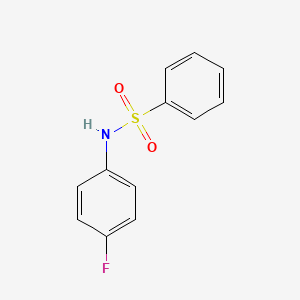

N-(4-fluorophenyl)benzenesulfonamide

Übersicht

Beschreibung

ELN484228, auch bekannt als N-(4-Fluorphenyl)benzolsulfonamid, ist eine zellgängige Phenylsulfonamidverbindung. Es ist vor allem für seine Fähigkeit bekannt, an monomeres Alpha-Synuclein zu binden, ein Protein, das an der Parkinson-Krankheit beteiligt ist. Diese Verbindung hat in zellulären Modellen ein Potenzial gezeigt, Alpha-Synuclein-induzierte Beeinträchtigungen umzukehren, was sie zu einem vielversprechenden Kandidaten für die therapeutische Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ELN484228 beinhaltet die Reaktion von 4-Fluoranilin mit Benzolsulfonylchlorid unter basischen Bedingungen. Die Reaktion verläuft in der Regel wie folgt:

Reaktanten: 4-Fluoranilin und Benzolsulfonylchlorid.

Lösungsmittel: Wasserfreies Dichlormethan.

Base: Triethylamin.

Temperatur: Raumtemperatur.

Reaktionszeit: Mehrere Stunden.

Das Produkt, N-(4-Fluorphenyl)benzolsulfonamid, wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für ELN484228 nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, den Labor-Syntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen für größere Volumina, die Sicherstellung einer gleichmäßigen Qualität und die Implementierung effizienter Reinigungstechniken beinhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ELN484228 involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

Reactants: 4-fluoroaniline and benzenesulfonyl chloride.

Solvent: Anhydrous dichloromethane.

Base: Triethylamine.

Temperature: Room temperature.

Reaction Time: Several hours.

The product, N-(4-Fluorophenyl)benzenesulfonamide, is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for ELN484228 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Reaktionstypen

ELN484228 unterliegt aufgrund des Vorhandenseins der Sulfonamidgruppe hauptsächlich Substitutionsreaktionen. Es kann auch an verschiedenen organischen Umwandlungen teilnehmen, darunter:

Nucleophile Substitution: Das Fluoratom am Phenylring kann durch andere Nucleophile ersetzt werden.

Elektrophile aromatische Substitution: Der Phenylring kann unter Reaktionen mit Elektrophilen reagieren, was zu einer weiteren Funktionalisierung führt.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.

Elektrophile aromatische Substitution: Reagenzien wie Salpetersäure, Schwefelsäure und Halogene werden unter sauren Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel würde eine nucleophile Substitution mit einem Amin ein neues Sulfonamidderivat ergeben, während eine elektrophile aromatische Substitution mit Brom ein bromiertes Sulfonamid erzeugen würde .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Progesterone Receptor Antagonism:

N-(4-fluorophenyl)benzenesulfonamide derivatives have been investigated as nonsteroidal progesterone receptor (PR) antagonists. The benzenesulfonanilide skeleton serves as a promising scaffold for developing PR antagonists, which are crucial in treating conditions like uterine leiomyoma, endometriosis, and certain cancers. Research indicates that specific derivatives exhibit potent PR-antagonistic activity, with some displaying submicromolar IC50 values, indicating high efficacy in inhibiting PR activity .

Cancer Treatment:

The compound has been studied for its role in inhibiting Mer kinase, which is implicated in various cancers, including leukemia and solid tumors. Inhibitors of Mer kinase have shown potential in reducing tumor growth and enhancing the effectiveness of other cancer treatments. For example, UNC1062, a related compound, demonstrated significant anti-tumor effects in preclinical models by inhibiting Mer phosphorylation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis. These compounds have shown superior activity compared to traditional antibiotics, making them candidates for further development as antimicrobial agents. The presence of functionalized imidazole groups enhances their efficacy against resistant strains .

Pharmacological Insights

α-Synuclein Inhibition:

this compound has been identified as an α-synuclein blocker. α-Synuclein is a protein associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting this protein, the compound could potentially contribute to therapeutic strategies aimed at managing or preventing neurodegeneration .

Table 1: Summary of Biological Activities

Case Studies

-

Development of Nonsteroidal PR Antagonists:

A study focused on synthesizing various benzenesulfonamide derivatives to evaluate their PR antagonistic activity. The findings revealed that specific modifications to the sulfonamide structure significantly enhanced binding affinity and selectivity towards PR over androgen receptors . -

Antimicrobial Efficacy Against Resistant Strains:

Research conducted on novel benzenesulfonamide derivatives showed promising results against multidrug-resistant Mycobacterium abscessus. The study emphasized the need for further optimization to enhance their antimicrobial properties and explore their mechanisms of action . -

Inhibition of Mer Kinase in Cancer Models:

A preclinical investigation into the effects of UNC1062 (a derivative related to this compound) demonstrated its ability to inhibit Mer kinase effectively, leading to reduced tumor growth in xenograft models. This highlights the potential for developing targeted therapies using this class of compounds .

Wirkmechanismus

ELN484228 exerts its effects by binding to pocket I of the monomeric alpha-synuclein. This binding reverses alpha-synuclein-induced impairments in phagocytosis and vesicular dynamics. The compound reduces the translocation of alpha-synuclein to the synaptic region, thereby protecting neurons from alpha-synuclein-induced toxicity . The molecular targets and pathways involved include the modulation of vesicle trafficking and the protection of dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Fluorphenyl)benzolsulfonamid: Eine ähnliche Verbindung mit geringfügigen strukturellen Variationen.

N-(4-Chlorphenyl)benzolsulfonamid: Ein weiteres Sulfonamidderivat mit einem Chloratom anstelle von Fluor.

N-(4-Bromphenyl)benzolsulfonamid: Ein bromiertes Analogon von ELN484228.

Einzigartigkeit

ELN484228 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für monomeres Alpha-Synuclein und seiner Fähigkeit, Alpha-Synuclein-induzierte Beeinträchtigungen umzukehren. Dies macht es besonders wertvoll für die Forschung zu neurodegenerativen Erkrankungen wie der Parkinson-Krankheit .

Biologische Aktivität

N-(4-fluorophenyl)benzenesulfonamide, also known as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a fluorine atom attached to a phenyl ring, which plays a crucial role in its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a subject of interest in medicinal chemistry.

Research indicates that this compound acts primarily through inhibition of carbonic anhydrase (CA), an enzyme that regulates bicarbonate and pH levels in biological systems. This inhibition has been linked to enhanced dopaminergic tone and normalization of neuroplasticity, particularly in the context of drug addiction and behavioral sensitization.

Case Study: Nicotine-Induced Behavioral Sensitization

A significant study explored the effects of 4-FBS on nicotine-induced behavioral sensitization in mice. The study involved administering varying doses of 4-FBS (20, 40, and 60 mg/kg) alongside nicotine. Key findings included:

- Locomotor Activity : All doses of 4-FBS significantly attenuated nicotine-induced locomotor activity.

- Adenosine Levels : The highest dose (60 mg/kg) resulted in a marked decrease in adenosine levels in the striatum, suggesting a potential mechanism for its effects on behavior .

Biological Activities

The compound exhibits several biological activities that are noteworthy:

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzenesulfonamide, including this compound, possess antibacterial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest strong efficacy against pathogens like E. coli and C. albicans.

- Cardiovascular Effects : In isolated rat heart models, related sulfonamides have shown potential to influence perfusion pressure and coronary resistance, indicating cardiovascular implications .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZORQGXJAXEIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304155 | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-63-0 | |

| Record name | 312-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.